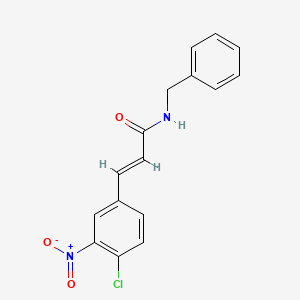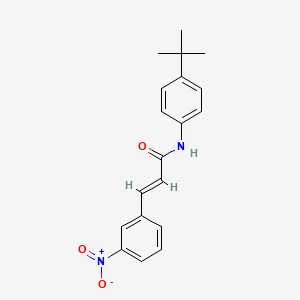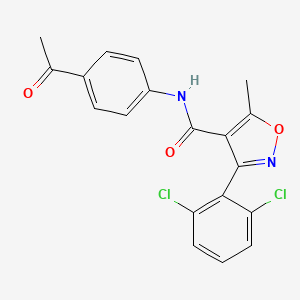
1-(2-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “1-(2-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline” involves various chemical reactions. For example, the synthesis of 2,2’,2’'-(10-(2-(4-(4-(2-methoxyphenyl)piperazin-1yl)butylamino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid was achieved by conjugating chloroacetylated derivative of 1-(2-methoxyphenyl)piperazine .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in various studies. For instance, the crystal structure of 1-(2-methoxyphenyl)propan-2-one was found to have a monoclinic structure with P21/c space group .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the reaction of 1-(2-methoxyphenyl)piperazine with elemental selenium afforded bisselenide .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, 1-(2-methoxyphenyl)propan-2-one is described as a colorless liquid .Scientific Research Applications
Chemistry and Biological Activities
1-(2-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline is a compound within the beta-carboline family, which has been studied for its various biochemical and pharmacological effects. Beta-carbolines are known for their psychoactive properties, with several studies highlighting their effects on the central nervous system, including actions such as inhibition of monoamine oxidase A (MAO-A), competitive inhibition of serotonin (5-HT) uptake, and binding to benzodiazepine and opiate receptors. These actions suggest potential neuromodulatory or neuroprotective roles, though the exact physiological roles of beta-carbolines, including this compound, remain to be fully elucidated (Airaksinen & Kari, 1981).
Synthesis and Drug Development
Research has focused on the synthesis and biological characteristics of synthetic tetrahydro-β-carboline (THβC) compounds, revealing a variety of pharmacological activities. These activities highlight the potential for drug development based on the THβC scaffold, which includes this compound. The structure-activity relationships (SAR) of these compounds have been studied, providing insights for future pharmacological applications (Wang et al., 2021).
Synthetic Techniques and Combinatorial Chemistry
The Pictet-Spengler reaction, a crucial synthetic technique for preparing tetrahydro-β-carboline scaffolds, has been extensively used in combinatorial chemistry for drug discovery. This method allows for the creation of polysubstituted optically active tetrahydro-β-carboline derivatives, including this compound. The review of synthetic methodologies over the last 20 years highlights the importance of these compounds in medicinal chemistry and drug development processes (Rao, Maiti, & Chanda, 2017).
Mechanism of Action
Target of Action
It is structurally similar to urapidil, a drug used for the treatment of essential hypertension . Urapidil is known to act as an α-blocker and a 5HT-1A receptor agonist . It lowers peripheral blood pressure without affecting the heart rate or intracranial blood pressure .
Mode of Action
Urapidil can cross the blood-brain barrier and activate the 5HT-1A receptor, resulting in central antihypertensive activity .
Biochemical Pathways
Urapidil’s activation of the 5ht-1a receptor suggests that it may influence serotonin signaling pathways .
Result of Action
Urapidil’s ability to lower peripheral blood pressure without affecting the heart rate or intracranial blood pressure suggests potential cardiovascular effects .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-21-16-9-5-3-7-14(16)17-18-13(10-11-19-17)12-6-2-4-8-15(12)20-18/h2-9,17,19-20H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMKUSWYWKUMKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2C3=C(CCN2)C4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-(phenylsulfanyl)acetohydrazide](/img/structure/B3126135.png)
![[4-[(Z)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] furan-2-carboxylate](/img/structure/B3126149.png)

![4-[(4-Fluorobenzyl)oxy]benzyl 3-nitrobenzenecarboxylate](/img/structure/B3126164.png)


![4-{[Phenyl(phenylsulfonyl)amino]methyl}benzoic acid](/img/structure/B3126187.png)
![Methyl 4-([phenyl(phenylsulfonyl)amino]methyl)benzoate](/img/structure/B3126188.png)

![2-(Piperidin-1-yl)benzo[d]thiazol-6-ol](/img/structure/B3126207.png)

